N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of Piperazine Moiety: The piperazine ring can be introduced by reacting the benzothiazole derivative with a piperazine compound, often under basic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a methoxyphenyl halide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring or the methoxy group.
Reduction: Reduction reactions may target the carbonyl group or the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may be studied for its potential as a therapeutic agent. Benzothiazole derivatives have shown promise in treating diseases such as cancer, Alzheimer’s disease, and bacterial infections.
Medicine
In medicine, the compound may be explored for its pharmacological properties. It could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- N-(1,3-benzothiazol-2-yl)-2-[4-(3-fluorophenyl)piperazin-1-yl]acetamide
- N-(1,3-benzothiazol-2-yl)-2-[4-(3-nitrophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-16-6-4-5-15(13-16)24-11-9-23(10-12-24)14-19(25)22-20-21-17-7-2-3-8-18(17)27-20/h2-8,13H,9-12,14H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBAVDWGJPRBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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